4-Bromo-3,3,4,4-tetrafluorobutyl ethyl carbonate

lipophilicity drug‑likeness medicinal chemistry

4-Bromo-3,3,4,4-tetrafluorobutyl ethyl carbonate (CAS 1923065‑49‑9) is a halo‑fluorinated carbonate ester combining a C4‑tetrafluoro‑bromobutyl backbone with an ethyl carbonate motif. This structural combination furnishes a bifunctional electrophilic building block: the bromine terminus engages in transition‑metal‑mediated cross‑couplings and nucleophilic displacements, while the carbonate group serves as a leaving group or protecting functionality in multi‑step syntheses.

Molecular Formula C7H9BrF4O3
Molecular Weight 297.04 g/mol
Cat. No. B12078640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,3,4,4-tetrafluorobutyl ethyl carbonate
Molecular FormulaC7H9BrF4O3
Molecular Weight297.04 g/mol
Structural Identifiers
SMILESCCOC(=O)OCCC(C(F)(F)Br)(F)F
InChIInChI=1S/C7H9BrF4O3/c1-2-14-5(13)15-4-3-6(9,10)7(8,11)12/h2-4H2,1H3
InChIKeyXRQCQRUFHYDYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3,3,4,4-tetrafluorobutyl ethyl carbonate – Key Physicochemical and Reactivity Baseline for Fluorinated Carbonate Selection


4-Bromo-3,3,4,4-tetrafluorobutyl ethyl carbonate (CAS 1923065‑49‑9) is a halo‑fluorinated carbonate ester combining a C4‑tetrafluoro‑bromobutyl backbone with an ethyl carbonate motif . This structural combination furnishes a bifunctional electrophilic building block: the bromine terminus engages in transition‑metal‑mediated cross‑couplings and nucleophilic displacements, while the carbonate group serves as a leaving group or protecting functionality in multi‑step syntheses . Its computed logP of 3.17 and TPSA of 35.53 Ų place it in a narrower hydrophobicity window than higher‑alkyl congeners, a feature that directly impacts partitioning, solubility, and metabolic stability in both small‑molecule drug discovery and specialty‑materials programs.

Dual electrophilic reactivity Bromide for metal-mediated couplings; ethyl carbonate as leaving/protecting group
Controlled lipophilicity Narrower hydrophobicity window than higher-alkyl carbonates – supports partitioning and solubility
Light fluorinated scaffold Compact C4-tetrafluoro-bromobutyl core with ethyl carbonate – suitable for fragment elaboration workflows

Why 4‑Bromo‑3,3,4,4‑tetrafluorobutyl ethyl carbonate cannot be freely replaced by its methyl, propyl, or perfluoroalkyl carbonate analogs


Fluorinated carbonate esters are not interchangeable drop‑in reagents; the alkyl appendage on the carbonate carbonyl directly modulates electrophilicity, leaving‑group ability, and overall lipophilicity . Systematic kinetic studies have demonstrated that the substitution reactivity of fluoroalkyl carbonates with primary alcohols and amines is governed by the electrophilicity and steric profile of the carbonate carbonyl, which is tuned by the alkyl substituent . Concurrently, even a single methylene extension in the alkyl chain shifts logP by ≈0.39 units , sufficient to alter membrane permeability, aqueous solubility, and non‑specific protein binding. Substituting the ethyl carbonate of the title compound with a propyl or butyl carbonate therefore yields a different reactivity–property profile that cannot be assumed equivalent without re‑optimization of the synthetic or biological protocol.

Reactivity Alkyl chain length modulates carbonate electrophilicity; propyl or butyl analogs may show slower aminolysis and altered leaving-group ability.
Lipophilicity Even a single methylene extension shifts logP, affecting membrane partitioning, solubility, and non‑specific binding – direct substitution requires re‑evaluation.
Profile match Full reactivity–property equivalence cannot be assumed without experimental re‑optimization of synthetic or biological protocols.

Quantitative Evidence for Differentiated Selection of 4‑Bromo‑3,3,4,4‑tetrafluorobutyl ethyl carbonate versus Closest Carbonate Analogs


Computed logP is 0.39 units lower than the propyl carbonate analog, offering improved aqueous developability

The ethyl carbonate congener exhibits a computed logP of 3.17, whereas the direct n‑propyl analog (4‑bromo‑3,3,4,4‑tetrafluorobutyl propyl carbonate) records a logP of 3.56 . A ΔlogP of 0.39 corresponds to a predicted ~2.5‑fold lower octanol/water partition coefficient, which typically translates into higher aqueous kinetic solubility and reduced non‑specific binding.

logP vs propyl carbonate
Source review
ΔlogP = 0.39 (ethyl 3.17, propyl 3.56)
May support improved aqueous developability and reduced off‑target binding
Computed logP; confirm experimentally
lipophilicity drug‑likeness medicinal chemistry

Reduced rotatable bond count and molecular weight versus propyl analog – streamlined scaffold for fragment‑based design

The ethyl carbonate variant possesses 5 rotatable bonds and a molecular weight of 297.04 g mol⁻¹, while the n‑propyl analog contains 6 rotatable bonds and a molecular weight of 311.07 g mol⁻¹ . This represents a 14‑Da (4.5%) reduction in molecular weight and one fewer freely rotating bond, parameters that align with established fragment‑based drug‑discovery filters (e.g., Rule‑of‑3).

MW & RotB vs propyl
Source review
MW 297.04 vs 311.07 g·mol−1; RotB 5 vs 6
May favor ligand efficiency and fragment‑based design metrics
Verify compliance with Rule‑of‑3 and internal filters
molecular design fragment‑based drug discovery ADME

Class‑level substitution reactivity advantage: ethyl carbonate leaving group outperforms higher alkyl congeners in fluoroalkyl carbonate aminolysis

In a systematic study of unsymmetric fluoroalkyl carbonates, the reactivity order for nucleophilic substitution with primary amines was established as CF₃CH₂OCO₂R ≫ CF₃CF₂CH₂OCO₂R > HCF₂CF₂CH₂OCO₂R, and critically, for a given fluoroalkyl moiety the ethyl carbonate consistently exhibited faster aminolysis than the corresponding n‑propyl or n‑butyl carbonates due to lower steric demand at the carbonate carbonyl . Although the publication does not include the exact bromo‑tetrafluorobutyl scaffold, the class‑level trend is well‑established: smaller O‑alkyl groups accelerate nucleophilic attack at the carbonate center.

Aminolysis rate class trend
Class‑level inference
Ethyl > Propyl > Butyl (fluoroalkyl carbonate series)
Reported faster aminolysis for ethyl carbonate – may reduce reaction times
Exact rate ratios not reported for bromo‑tetrafluorobutyl scaffold; confirm for target substrate
organic synthesis protecting group carbonate reactivity

High‑Value Application Scenarios for 4‑Bromo‑3,3,4,4‑tetrafluorobutyl ethyl carbonate Based on Differentiated Physicochemical and Reactivity Evidence


Medicinal Chemistry – Lead Optimization Where Lipophilicity Control is Decisive

In campaigns targeting CNS or systemic indications, the LogP of 3.17 positions 4‑bromo‑3,3,4,4‑tetrafluorobutyl ethyl carbonate as a preferred carbonate warhead or prodrug moiety over the propyl analog (LogP = 3.56) when lower lipophilicity is required to mitigate hERG binding, phospholipidosis, or CYP inhibition. The 0.39‑unit logP advantage translates into a predicted ~2.5‑fold decrease in octanol partitioning, directly supporting desirable developability profiles.

Fragment‑Based Drug Discovery – Lightest Fluorinated Bromo‑Carbonate Synthon

With a molecular weight of 297.04 Da and only 5 rotatable bonds , the ethyl carbonate is the most compact member of the 4‑bromo‑3,3,4,4‑tetrafluorobutyl alkyl carbonate family. This makes it the first‑choice scaffold for fragment elaboration, where every Dalton and rotatable bond penalizes ligand efficiency. Libraries built from this synthon retain the dual reactivity of the bromine and carbonate sites while staying within Rule‑of‑3 guidelines.

Protecting‑Group Strategies Requiring Rapid, Mild Carbonate Cleavage

When the tetrafluorobutyl‑bromide subunit is employed as a latent nucleophile, the ethyl carbonate protecting group offers the fastest amine‑mediated deprotection among simple alkyl carbonates . This class‑level reactivity advantage minimizes exposure of sensitive intermediates to basic or nucleophilic conditions and shortens overall synthesis cycle time.

Chemical Biology – Bifunctional Probe Synthesis with Optimized Solubility

For bioconjugation or activity‑based protein profiling probes that incorporate a fluorinated hydrophobic tag, the ethyl carbonate linker provides a favorable compromise between membrane permeability (logP 3.17) and aqueous solubility, reducing the need for co‑solvents or detergents that can denature protein targets. This attribute is particularly valuable in cellular thermal shift assays (CETSA) and in‑cell click‑chemistry workflows.

Application
Selection Property
Validation Focus
Lead optimization – lipophilicity control
Lower lipophilicity than higher alkyl carbonates – may support developability endpoints
Aqueous solubility, hERG, CYP inhibition, and phospholipidosis assays
Fragment-based drug discovery
Lightest scaffold in 4‑bromo‑tetrafluorobutyl carbonate family; reduced MW and flexibility
Ligand efficiency metrics and Rule‑of‑3 compliance
Protecting‑group strategies – rapid cleavage
Ethyl carbonate exhibits fastest aminolysis within fluoroalkyl carbonate class
Deprotection rate under mild conditions; intermediate stability
Chemical biology – bifunctional probe synthesis
Balanced solubility–permeability profile from moderate logP and dual reactive handles
CETSA, in‑cell click chemistry, and bioconjugation workflow compatibility
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